4-Acetoxy-2'-iodobenzophenone
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Overview
Description
4-Acetoxy-2’-iodobenzophenone is a synthetic organic compound with the molecular formula C15H11IO3 and a molecular weight of 366.15 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-2’-iodobenzophenone typically involves the acetylation of 2’-iodobenzophenone. One common method is the reaction of 2’-iodobenzophenone with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for 4-Acetoxy-2’-iodobenzophenone are not widely documented. the general approach involves similar acetylation reactions on a larger scale, with optimization for yield and purity through controlled reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Acetoxy-2’-iodobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the benzophenone core.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions to substitute the iodine atom.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
Substitution Products: Various substituted benzophenones depending on the reagents used.
Oxidation Products: Oxidized derivatives of the benzophenone core.
Reduction Products: Reduced forms of the benzophenone core.
Scientific Research Applications
4-Acetoxy-2’-iodobenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Acetoxy-2’-iodobenzophenone involves its interaction with molecular targets through its functional groups. The acetoxy group can undergo hydrolysis, releasing acetic acid and forming a reactive intermediate that can interact with various biological molecules . The iodine atom can participate in substitution reactions, altering the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
2-Acetoxy-4’-iodobenzophenone: Similar structure but with different positioning of the acetoxy and iodine groups.
4-Acetoxy-2’-bromobenzophenone: Similar structure with bromine instead of iodine.
Properties
IUPAC Name |
[4-(2-iodobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IO3/c1-10(17)19-12-8-6-11(7-9-12)15(18)13-4-2-3-5-14(13)16/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFCCFYTBWKKPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641700 |
Source
|
Record name | 4-(2-Iodobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-48-6 |
Source
|
Record name | 4-(2-Iodobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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